molecular formula C17H19F3N4O3S B1663237 AS-136A CAS No. 949898-66-2

AS-136A

Cat. No.: B1663237
CAS No.: 949898-66-2
M. Wt: 416.4 g/mol
InChI Key: OJDLQNVQEAZKSL-UHFFFAOYSA-N
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Description

Potent measles virus RdRp inhibitor;  High Quality Biochemicals for Research Uses

Biological Activity

AS-136A is a novel non-nucleoside inhibitor specifically targeting the RNA-dependent RNA polymerase (RdRp) of the measles virus (MeV). It has been identified as a promising therapeutic candidate for managing severe measles infections and controlling outbreaks. This article explores the biological activity of this compound, detailing its mechanism of action, resistance profiles, and relevant case studies.

This compound functions by inhibiting the RdRp complex, which is essential for viral RNA synthesis. The compound effectively blocks viral RNA synthesis during MeV infection, as demonstrated through high-throughput screening and real-time reverse transcription-PCR analysis. Specifically, this compound interacts with the L protein subunit of the RdRp complex, preventing phosphodiester bond formation essential for RNA replication .

Key Findings:

  • Inhibition of Viral RNA Synthesis : this compound obstructs the activity of the RdRp complex in transient replicon assays.
  • Target Interaction : The compound binds to conserved domains within the L protein, which are crucial for polymerase activity.
  • Resistance Mutations : Adaptation studies have identified specific mutations in the L protein that confer resistance to this compound, highlighting potential challenges in therapeutic application .

Resistance Profiles

Research has shown that mutations in the L protein can lead to reduced susceptibility to this compound. Notably, these mutations cluster near the catalytic center responsible for phosphodiester bond formation, indicating that they may compromise the compound's ability to inhibit polymerase activity effectively.

Resistance Mutation Data:

MutationEffect on Binding AffinityKd Value (μM)
H589YSignificant reduction59
S768AModerate reduction33
L1170FMajor reduction48

These findings suggest that while this compound is effective against wild-type MeV strains, its efficacy may be compromised by specific mutations that arise during viral replication .

Clinical Relevance

In vitro studies have demonstrated that this compound exhibits potent antiviral activity against various MeV strains. For instance, a study conducted on a panel of MeV isolates showed that this compound maintained its inhibitory effect across different strains, although some resistance was noted with specific mutations in the L protein.

Comparative Analysis with Other Inhibitors

This compound's mechanism and effectiveness have been compared with other small-molecule inhibitors targeting viral polymerases. For example, ERDRP-0519 has been identified as another promising candidate with a unique mechanism of action involving simultaneous engagement of multiple sites on the polymerase . However, this compound's specificity for MeV RdRp positions it as a potentially valuable therapeutic option.

Properties

IUPAC Name

2-methyl-N-(4-piperidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3S/c1-23-14(11-15(22-23)17(18,19)20)16(25)21-12-5-7-13(8-6-12)28(26,27)24-9-3-2-4-10-24/h5-8,11H,2-4,9-10H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDLQNVQEAZKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583090
Record name 1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949898-66-2
Record name 1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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